Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
CAS No.: 236406-61-4
Cat. No.: VC2283873
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 236406-61-4 |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13/h14H,4-10H2,1-3H3 |
| Standard InChI Key | ISIJQEHRDSCQIU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2 |
Introduction
Chemical Structure and Properties
Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate is characterized by its distinctive bicyclic framework containing a spiro connection between two rings, where the spirocyclic carbon serves as a junction point. The chemical formula for this compound is C13H24N2O2, with a molecular weight of 240.34 g/mol . The structure features two nitrogen atoms strategically positioned within the rings (hence the "diaza" designation), and a tert-butyl ester functional group attached to one of the nitrogen atoms.
The presence of the tert-butyl ester group significantly influences the compound's physical and chemical properties, particularly its solubility profile and reactivity patterns . This functional group is known to enhance lipophilicity and provide protection to the carbamate nitrogen, making it valuable in organic synthesis applications. The InChI identifier for this compound is InChI=1/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13/h14H,4-10H2,1-3H3, providing a standardized digital representation of its chemical structure .
The spirocyclic nature of the compound confers unique conformational properties, which can influence its interactions with biological systems and other molecules. The rigid, three-dimensional structure created by the spiro connection may provide advantages in receptor binding and molecular recognition processes . These structural features collectively contribute to the compound's potential utility in various chemical and pharmaceutical applications.
Nomenclature and Alternative Names
The compound is known by several synonyms in scientific literature and commercial catalogs:
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2,7-Diazaspiro[4.5]decane-7-carboxylic acid t-butyl ester
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tert-Butyl-2,7-diazaspiro[4.5]decan-7-carboxylat
These alternative designations reflect different naming conventions and highlight various structural aspects of the compound, but all refer to the same chemical entity.
| Quantity | Price (€) | Reference |
|---|---|---|
| 100 mg | 52.00 | 54-OR312326 |
| 250 mg | 119.00 | 54-OR312326 |
| 1 g | 325.00 | 54-OR312326 |
| 5 g | 1,064.00 | 54-OR312326 |
| 25 g | 4,731.00 | 54-OR312326 |
| Quantity | Price (€) | Reference |
|---|---|---|
| 100 mg | 63.00 | IN-DA002O0F |
| 250 mg | 114.00 | IN-DA002O0F |
| 1 g | 189.00 | IN-DA002O0F |
| 5 g | To inquire | IN-DA002O0F |
| 10 g | To inquire | IN-DA002O0F |
This pricing information indicates that the compound is available in quantities suitable for both research-scale investigations and larger preparative applications. The significant price differential between small and large quantities reflects the complex synthesis and purification procedures required for its preparation.
Structural Classification and Relationships
Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate belongs to several important structural classes in organic chemistry:
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Spirocyclic compounds: Features two rings joined at a single carbon atom
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Heterocycles: Contains nitrogen atoms within its ring structures
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Carbamates: Includes a carbamate functional group (N-C(=O)-O-)
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Protected amines: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the secondary amine
This structural classification provides insights into the compound's chemical behavior and reactivity patterns. The compound can be categorized more specifically under:
These classifications highlight the diverse functional characteristics of the molecule and suggest potential applications in various chemical transformations and biological studies.
Chemical Reactivity and Transformations
The reactivity profile of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate is largely determined by its functional groups and structural features:
Boc Deprotection
The tert-butyl carbamate group can be removed under acidic conditions (typically using trifluoroacetic acid or HCl) to reveal the secondary amine. This transformation is commonly employed in the synthesis of more complex derivatives:
Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate + Acid → 2,7-diazaspiro[4.5]decane + CO2 + isobutene
N-Functionalization
The unprotected nitrogen atom (at position 2) can participate in various reactions, including:
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Alkylation with alkyl halides
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Acylation with acid chlorides or anhydrides
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Reductive amination with aldehydes or ketones
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Sulfonylation with sulfonyl chlorides
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